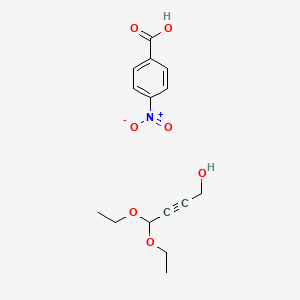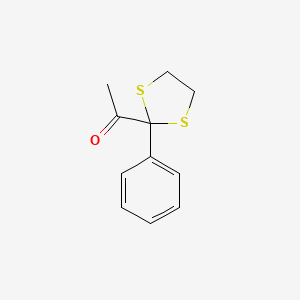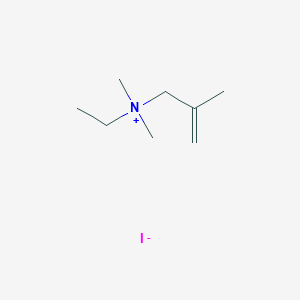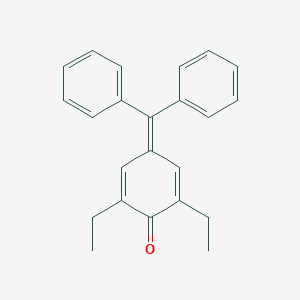![molecular formula C11H12O4 B14590779 1-{2-Hydroxy-4-[(oxiran-2-yl)methoxy]phenyl}ethan-1-one CAS No. 61270-24-4](/img/structure/B14590779.png)
1-{2-Hydroxy-4-[(oxiran-2-yl)methoxy]phenyl}ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(2,3-epoxy-propoxy)-2-hydroxy-phenyl]-ethanone is an organic compound featuring an epoxy group, a hydroxy group, and a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2,3-epoxy-propoxy)-2-hydroxy-phenyl]-ethanone typically involves the reaction of 4-hydroxyacetophenone with epichlorohydrin in the presence of a base. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the epoxy group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-[4-(2,3-epoxy-propoxy)-2-hydroxy-phenyl]-ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The epoxy group can be reduced to form a diol.
Substitution: The epoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can react with the epoxy group under mild conditions.
Major Products Formed
Oxidation: Formation of 1-[4-(2,3-epoxy-propoxy)-2-oxo-phenyl]-ethanone.
Reduction: Formation of 1-[4-(2,3-dihydroxy-propoxy)-2-hydroxy-phenyl]-ethanone.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-[4-(2,3-epoxy-propoxy)-2-hydroxy-phenyl]-ethanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a biochemical probe due to its reactive epoxy group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of epoxy resins and adhesives.
Wirkmechanismus
The mechanism of action of 1-[4-(2,3-epoxy-propoxy)-2-hydroxy-phenyl]-ethanone involves its reactive epoxy group, which can form covalent bonds with nucleophilic sites in biological molecules. This reactivity allows it to modify proteins and nucleic acids, potentially disrupting cellular processes and exerting therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-epoxyethane (ethylene oxide): A simpler epoxide with similar reactivity but different applications.
1,2-epoxy-3-phenoxypropane: Another epoxide with a phenyl group, used in different industrial applications.
1,4-bis(2,3-epoxypropoxy)butane: A compound with multiple epoxy groups, used in the production of epoxy resins.
Uniqueness
1-[4-(2,3-epoxy-propoxy)-2-hydroxy-phenyl]-ethanone is unique due to the presence of both an epoxy group and a hydroxy group on a phenyl ring, providing a combination of reactivity and functionality that is valuable in various applications.
Eigenschaften
CAS-Nummer |
61270-24-4 |
|---|---|
Molekularformel |
C11H12O4 |
Molekulargewicht |
208.21 g/mol |
IUPAC-Name |
1-[2-hydroxy-4-(oxiran-2-ylmethoxy)phenyl]ethanone |
InChI |
InChI=1S/C11H12O4/c1-7(12)10-3-2-8(4-11(10)13)14-5-9-6-15-9/h2-4,9,13H,5-6H2,1H3 |
InChI-Schlüssel |
VXUDPFWPFSKUFA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=C(C=C(C=C1)OCC2CO2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Methoxybicyclo[5.3.1]undeca-1,3,5,7,9-pentaene](/img/structure/B14590698.png)
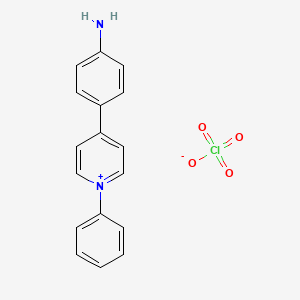
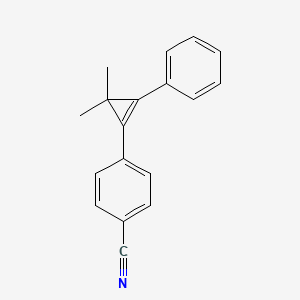
![6-Methyl-8-[(oxan-2-yl)oxy]oct-6-en-4-yn-2-ol](/img/structure/B14590713.png)

![{[(4-Methoxy-2-nitrophenyl)methyl]sulfamoyl}acetic acid](/img/structure/B14590716.png)
![Phenol, 2,6-dimethoxy-4-[phenyl(phenylsulfonyl)methyl]-](/img/structure/B14590750.png)
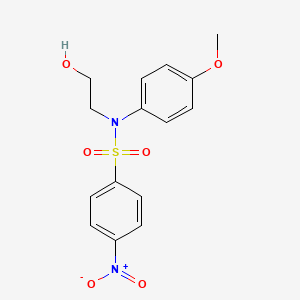
![2,2,5-Trimethyl-4-methylidene-8-oxabicyclo[3.2.1]oct-6-en-1-ol](/img/structure/B14590760.png)
